3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one
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Overview
Description
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.288 . This compound is known for its unique structure, which includes a furanone ring substituted with a diethylamino propylidene group and a methyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one involves several steps. One common method starts with the preparation of methyl 3-(diethylamino)propionate, which is then subjected to further reactions to introduce the furanone ring and the methyl group . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the furanone ring may participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one can be compared with similar compounds such as:
3-Propylidenephthalide: This compound has a similar structure but lacks the diethylamino group.
Methyl 3-(Diethylamino)propionate: This is a precursor in the synthesis of the target compound and shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
32776-08-2 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[1-(diethylamino)propylidene]-5-methylfuran-2-one |
InChI |
InChI=1S/C12H19NO2/c1-5-11(13(6-2)7-3)10-8-9(4)15-12(10)14/h8H,5-7H2,1-4H3 |
InChI Key |
GKURMCWOCOLPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C=C(OC1=O)C)N(CC)CC |
Origin of Product |
United States |
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